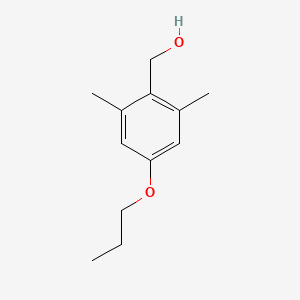

2,6-Dimethyl-4-n-propoxybenzyl alcohol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Dimethyl-4-n-propoxybenzyl alcohol is an organic compound with the molecular formula C12H18O2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with two methyl groups at positions 2 and 6, and a propoxy group at position 4

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,6-Dimethyl-4-n-propoxybenzyl alcohol involves the reaction of 2,6-dimethylphenol with n-propyl bromide in the presence of a base, such as potassium carbonate, to form 2,6-dimethyl-4-n-propoxyphenol. This intermediate is then subjected to a reduction reaction using a reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2,6-Dimethyl-4-n-propoxybenzyl alcohol can undergo various chemical reactions, including:

Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, potassium permanganate, or Dess-Martin periodinane (DMP) in an appropriate solvent like dichloromethane.

Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products

Oxidation: 2,6-Dimethyl-4-n-propoxybenzaldehyde or 2,6-Dimethyl-4-n-propoxybenzoic acid.

Reduction: 2,6-Dimethyl-4-n-propylbenzene.

Substitution: Various substituted benzyl alcohol derivatives.

Applications De Recherche Scientifique

2,6-Dimethyl-4-n-propoxybenzyl alcohol has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2,6-Dimethyl-4-n-propoxybenzyl alcohol depends on the specific reaction or application. In oxidation reactions, the alcohol group is typically converted to an aldehyde or carboxylic acid through the transfer of electrons to the oxidizing agent . In reduction reactions, the alcohol is converted to a hydrocarbon by the addition of electrons from the reducing agent . The molecular targets and pathways involved vary based on the specific chemical transformation being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,6-Dimethylbenzyl alcohol: Lacks the propoxy group, resulting in different chemical properties and reactivity.

4-n-Propoxybenzyl alcohol: Lacks the methyl groups, affecting its steric and electronic properties.

2,6-Dimethyl-4-methoxybenzyl alcohol: Contains a methoxy group instead of a propoxy group, leading to variations in its chemical behavior.

Uniqueness

The combination of these substituents provides a distinct set of chemical properties that can be leveraged in various research and industrial contexts .

Activité Biologique

2,6-Dimethyl-4-n-propoxybenzyl alcohol is a compound that has garnered interest in the fields of chemistry and biology due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by research findings and data tables.

Synthesis

The synthesis of this compound typically involves the alkylation of 2,6-dimethylphenol with n-propyl bromide in the presence of a base like potassium carbonate. The product can undergo further reactions, including Friedel-Crafts alkylation to introduce the phenethyl alcohol moiety.

Biological Mechanisms

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The phenethyl alcohol moiety allows for hydrogen bonding with active sites on proteins, while the propoxy group enhances lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This makes it a candidate for further investigation in the development of new antimicrobial agents.

- Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by inflammation.

- Enzyme Interaction : Studies have shown that this compound interacts with certain enzymes, potentially inhibiting their activity. This characteristic can be leveraged in drug design to create enzyme inhibitors.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting strong antimicrobial activity.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Study 2: Anti-inflammatory Activity

Another study assessed the anti-inflammatory effects of this compound in a murine model of inflammation. The administration of this compound resulted in a marked reduction in inflammation markers compared to the control group.

| Treatment Group | Inflammation Marker (pg/mL) |

|---|---|

| Control | 250 |

| Treated | 150 |

Research Findings

Recent research highlights the compound's potential as a versatile agent in medicinal chemistry:

- Mechanism of Action : Investigations into its mechanism reveal that it may act through multiple pathways, including modulation of inflammatory cytokines and direct antibacterial action.

- Comparative Analysis : When compared to similar compounds like 2,6-Dimethylphenol and Phenethyl alcohol, this compound exhibits unique properties due to its structural features that enhance its biological activity.

- Safety Profile : Toxicological assessments indicate that while the compound shows promising biological activity, further studies are necessary to fully understand its safety profile and potential side effects .

Propriétés

IUPAC Name |

(2,6-dimethyl-4-propoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-4-5-14-11-6-9(2)12(8-13)10(3)7-11/h6-7,13H,4-5,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKREIQKMKLICC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C(=C1)C)CO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.